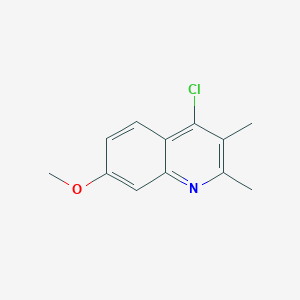
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride typically involves the reaction of pyrimidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: A selective LOXL2 inhibitor with similar structural features.
(4-(Pyridin-2-yl)pyrimidin-2-yl)methanamine hydrochloride: Another pyrimidine derivative with potential biological activity.
Uniqueness
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride is unique due to the presence of the methylsulfonyl group, which can impart specific chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other pyrimidine derivatives.
Properties
Molecular Formula |
C6H10ClN3O2S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
(2-methylsulfonylpyrimidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-12(10,11)6-8-3-2-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H |
InChI Key |
VTCIYTKFLXQBLC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)









![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)
![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)
